Cas no 957065-89-3 (1-(2,3-Dimethylphenyl)pyrrolidine)

1-(2,3-Dimethylphenyl)pyrrolidine is a substituted pyrrolidine derivative featuring a 2,3-dimethylphenyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural framework, which serves as a versatile intermediate for the development of bioactive molecules. The presence of the dimethylphenyl moiety enhances steric and electronic properties, potentially influencing binding affinity and selectivity in medicinal chemistry applications. Its well-defined structure allows for precise modifications, making it valuable for exploratory studies in drug discovery and material science. The compound is typically handled under controlled conditions to ensure stability and purity.
1-(2,3-Dimethylphenyl)pyrrolidine structure
957065-89-3 structure
Product Name:1-(2,3-Dimethylphenyl)pyrrolidine
CAS No:957065-89-3
MF:C12H17N
MW:175.270083189011
MDL:MFCD09878389
CID:821263
PubChem ID:26966997
Update Time:2025-10-28

1-(2,3-Dimethylphenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-Dimethylphenyl)pyrrolidine
    • MFCD09878389
    • AKOS006344236
    • SCHEMBL23843550
    • 1-(2,3-Dimethyl-phenyl)-pyrrolidine
    • 957065-89-3
    • BS-22608
    • DTXSID00650327
    • MDL: MFCD09878389
    • Inchi: 1S/C12H17N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3
    • InChI Key: OPHSFWFVNOENHP-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=C(C)C=2C)CCCC1

Computed Properties

  • Exact Mass: 175.13600
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24000
  • LogP: 2.96860

1-(2,3-Dimethylphenyl)pyrrolidine Security Information

  • Hazardous Material Identification: Xi

1-(2,3-Dimethylphenyl)pyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(2,3-Dimethylphenyl)pyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:957065-89-3)1-(2,3-Dimethylphenyl)pyrrolidine
Order Number:A1195766
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:28
Price ($):157.0
Email:sales@amadischem.com

Additional information on 1-(2,3-Dimethylphenyl)pyrrolidine

1-(2,3-Dimethylphenyl)pyrrolidine: A Comprehensive Overview

The compound 1-(2,3-Dimethylphenyl)pyrrolidine (CAS No. 957065-89-3) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrrolidine derivatives, which are known for their unique chemical properties and wide-ranging applications. The structure of 1-(2,3-Dimethylphenyl)pyrrolidine consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) substituted with a 2,3-dimethylphenyl group. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the importance of 1-(2,3-Dimethylphenyl)pyrrolidine in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds. The pyrrolidine ring is known to exhibit significant biological activity due to its ability to interact with various biomolecules. The addition of the 2,3-dimethylphenyl group further enhances this activity by providing additional sites for molecular recognition and binding.

In terms of physical properties, 1-(2,3-Dimethylphenyl)pyrrolidine exhibits a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. These thermal properties make it suitable for use in high-temperature applications, such as in the formulation of thermoplastics or high-performance polymers. Additionally, the compound demonstrates good solubility in organic solvents like dichloromethane and ethyl acetate, which facilitates its use in organic synthesis reactions.

The synthesis of 1-(2,3-Dimethylphenyl)pyrrolidine typically involves a two-step process: the preparation of the pyrrolidine ring followed by substitution with the 2,3-dimethylphenyl group. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways. For example, researchers have employed transition metal catalysts to achieve higher yields and better control over the stereochemistry of the product. These improvements have significantly enhanced the scalability of the synthesis process, making it more viable for industrial applications.

One of the most promising applications of 1-(2,3-Dimethylphenyl)pyrrolidine lies in its use as a precursor for drug development. The compound's ability to form stable complexes with metal ions has led to its exploration as a potential ligand in coordination chemistry. In particular, studies have shown that 1-(2,3-Dimethylphenyl)pyrrolidine can coordinate with transition metals such as copper and zinc, forming complexes with unique magnetic and electronic properties. These complexes have potential applications in magnetic resonance imaging (MRI) contrast agents and catalytic systems.

Moreover, 1-(2,3-Dimethylphenyl)pyrrolidine has been investigated for its role in polymer chemistry. The compound's ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored mechanical and thermal properties. For instance, researchers have reported the synthesis of poly(pyrrolidine derivatives) that exhibit excellent resistance to thermal degradation and mechanical stress. These materials hold promise for use in high-performance composites and advanced coatings.

In recent years, there has been growing interest in the use of 1-(2,3-Dimethylphenyl)pyrrolidine as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are widely used in organic synthesis to induce asymmetry in molecules during their formation. The chiral center introduced by the pyrrolidine ring can be exploited to control the stereochemistry of subsequent reactions. This approach has been successfully applied in the synthesis of complex natural products and pharmaceutical compounds.

Another area where 1-(2,3-Dimethylphenyl)pyrrolidine has shown potential is in catalysis. The compound's ability to act as a Lewis base makes it an effective ligand for transition metal catalysts used in various industrial processes. For example, recent studies have demonstrated its utility as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in drug discovery and fine chemical synthesis.

Despite its numerous advantages, there are challenges associated with the use of 1-(2,3-Dimethylphenyl)pyrrolidine on an industrial scale. One major concern is its relatively high cost compared to other pyrrolidine derivatives. However, ongoing research into more cost-effective synthesis methods is expected to address this issue in the near future.

In conclusion,1-(2,3-Dimethylphenyl)pyrrolidine (CAS No. 957065-89-3) is a versatile compound with significant potential across multiple disciplines within chemistry and materials science. Its unique chemical properties make it an invaluable tool for researchers working on drug development

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Amadis Chemical Company Limited
(CAS:957065-89-3)1-(2,3-Dimethylphenyl)pyrrolidine
A1195766
Purity:99%
Quantity:1g
Price ($):157.0
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